molecular formula C12H22O B1430623 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- CAS No. 61301-31-3

5-Nonen-4-one, 2,6,8-trimethyl-, (E)-

Cat. No.: B1430623
CAS No.: 61301-31-3
M. Wt: 182.3 g/mol
InChI Key: LQDBBNKHEUWCGE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Classification

5-Nonen-4-one, 2,6,8-trimethyl-, (E)- belongs to the chemical class of α,β-unsaturated ketones, specifically characterized by its nonenone backbone structure with strategic methyl substitutions. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating the compound as (E)-2,6,8-trimethylnon-5-en-4-one. This nomenclature system precisely describes the molecular architecture, indicating a nine-carbon chain with a ketone functional group at position 4, a double bond between carbons 5 and 6, and methyl substituents at positions 2, 6, and 8.

The structural classification places this compound within the broader category of substituted aliphatic ketones, specifically those containing conjugated double bond systems. The molecular formula C₁₂H₂₂O reflects the presence of twelve carbon atoms, twenty-two hydrogen atoms, and one oxygen atom, resulting in a molecular weight of 182.30 grams per mole. The compound exhibits characteristics typical of medium-chain organic molecules, with sufficient complexity to demonstrate stereochemical variation while maintaining synthetic accessibility.

The structural features of this compound include a primary ketone group positioned strategically within the carbon chain, creating opportunities for various chemical transformations. The presence of multiple methyl substituents introduces steric considerations that influence both the compound's reactivity patterns and its three-dimensional conformation. These structural elements collectively contribute to the compound's utility in synthetic organic chemistry applications.

Historical Context and Discovery

The development and characterization of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- emerged from systematic research into pharmaceutical intermediates and impurities, particularly those associated with antiplatelet drug synthesis. Historical records indicate that this compound gained prominence through its identification as a significant intermediate in the synthesis of Clopidogrel, a widely prescribed cardiovascular medication. The compound's discovery followed extensive analytical work aimed at understanding and controlling impurity profiles in pharmaceutical manufacturing processes.

Research documentation from pharmaceutical development programs reveals that this compound was initially characterized during comprehensive impurity profiling studies. The systematic investigation of synthetic pathways led to the identification of this ketone as both a potential synthetic intermediate and a process-related impurity requiring careful monitoring and control. This dual role contributed to the compound's importance in pharmaceutical quality assurance protocols.

The historical development of synthetic methodologies for this compound reflects broader advances in organic synthesis techniques, particularly those involving selective alkylation reactions and stereoselective synthesis protocols. Early synthetic approaches involved complex multi-step sequences, which have subsequently been refined to improve efficiency and stereoselectivity. These methodological advances have contributed to better understanding of the compound's chemical behavior and practical applications.

Isomeric Configurations: E and Z Stereoisomers

The stereochemical landscape of 2,6,8-trimethylnon-5-en-4-one encompasses two distinct geometrical isomers, designated as E and Z configurations based on the spatial arrangement around the central double bond. The E-isomer, with Chemical Abstracts Service number 19044-66-7, exhibits the trans configuration where priority substituents occupy opposite sides of the double bond plane. Conversely, the Z-isomer, bearing Chemical Abstracts Service number 61301-31-3, displays the cis configuration with priority groups positioned on the same side of the double bond.

Spectroscopic analysis reveals distinct differences between these stereoisomers, particularly in their nuclear magnetic resonance spectra and infrared absorption patterns. The E-isomer demonstrates characteristic coupling patterns in proton nuclear magnetic resonance spectroscopy that distinguish it from its Z-counterpart. These spectroscopic differences provide reliable methods for stereochemical assignment and purity assessment in analytical applications.

The relative stability of these isomers varies significantly, with thermodynamic considerations favoring one configuration over the other under specific reaction conditions. Experimental evidence suggests that interconversion between E and Z forms can occur under certain catalytic conditions, though the E-isomer generally represents the more thermodynamically stable configuration. This stability difference has important implications for synthetic planning and storage considerations.

Chemical reactivity patterns also differ substantially between the two stereoisomers, affecting their behavior in subsequent synthetic transformations. The spatial arrangement of substituents around the double bond influences both the accessibility of reactive sites and the stereochemical outcome of addition reactions. These differences contribute to the distinct synthetic utility of each isomer in pharmaceutical and fine chemical applications.

Chemical Registry Systems and Identification

The systematic identification and registration of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- within international chemical databases reflects its importance in both academic research and industrial applications. The compound maintains registry number 19044-66-7 in the Chemical Abstracts Service database, providing a unique identifier for tracking and referencing purposes. This registration system ensures consistent identification across different chemical suppliers, research institutions, and regulatory agencies.

Registry System Identifier Source
Chemical Abstracts Service Number 19044-66-7
PubChem Compound Identifier 88791273
International Chemical Identifier InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+
International Chemical Identifier Key LQDBBNKHEUWCGE-DHZHZOJOSA-N
Simplified Molecular Input Line Entry System CC(C)C/C(=C/C(=O)CC(C)C)/C

The International Chemical Identifier system provides a standardized method for representing the compound's structure in machine-readable format, facilitating database searches and computational analysis. The corresponding International Chemical Identifier Key serves as a fixed-length hash code derived from the full identifier, enabling rapid database lookups and cross-referencing between different chemical information systems.

Database entries consistently report the compound's molecular properties, including its molecular weight of 182.30 grams per mole and its classification as an organic ketone with unsaturated characteristics. These standardized entries facilitate regulatory compliance and quality control procedures in pharmaceutical manufacturing environments. The comprehensive documentation within these registry systems supports both research applications and commercial development activities.

The compound maintains active status in multiple international chemical databases, reflecting its continued relevance in contemporary chemical research. Regular updates to these database entries ensure that current information regarding the compound's properties, synthetic methods, and applications remains accessible to the global scientific community. This systematic documentation framework supports collaborative research efforts and facilitates technology transfer between academic and industrial sectors.

Properties

IUPAC Name

2,6,8-trimethylnon-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBBNKHEUWCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A referenced patent (EP2799420A1) describes synthetic routes for C-10 dialdehydes structurally related to 5-Nonen-4-one, 2,6,8-trimethyl-, (E)-. These routes involve:

  • Route 2: Starting from 1-ethoxy-1-propene, catalyzed by Lewis acid with triethyl orthoformate to form tetraethoxy intermediates, followed by elimination to generate crotonaldehyde derivatives. Subsequent addition of acetylene di-Grignard reagents, dehydration to form ethylenic bonds, and hydrogenation to convert triple bonds to double bonds, culminating in deprotection steps. This route involves seven steps with a total yield of about 21%.

  • Route 3: Using 4-acetoxy-2-methyl-2-butene-1-aldehyde as a raw material, which undergoes acetal protection, base hydrolysis, halogenation, reaction with sodium sulfide to form thioethers, oxidation to sulfoxides, and finally reaction with sodium dithionite to produce the dialdehyde via desulfuration, dimerization, and condensation. This route has a lower yield (~15%) and involves complex reaction controls.

  • Route 4: Involves sodium benzene sulfinate salt reacting with chlorinated dioxane derivatives to form sulphone compounds, followed by elimination of phenylsulfonyl groups to yield dialdehydes. This route shares intermediates with Route 3 but is less efficient.

These dialdehydes can be further elaborated to the target ketone compound by selective functional group transformations, including oxidation and isomerization steps.

Chemical Synthesis of Related Hydroxy Ketones (Stigmolone)

A detailed study published in the Proceedings of the National Academy of Sciences (PNAS) describes the chemical synthesis of 2,5,8-trimethyl-8-hydroxy-nonan-4-one (stigmolone), a hydroxy ketone closely related to 5-Nonen-4-one, 2,6,8-trimethyl-, (E)-. The synthetic approach involved:

  • Isolation of the natural pheromone by large-scale elution and purification via HPLC.
  • Chemical synthesis of the hydroxy ketone and its cyclic enol-ether form.
  • Confirmation of structure by advanced NMR techniques (1H, 13C, COSY) and mass spectrometry.
  • The synthetic route included constructing the carbon skeleton with methyl substituents and installing the ketone and hydroxy functional groups at precise positions.

Though stigmolone differs by having an 8-hydroxy substituent, the synthetic strategies provide valuable insights into constructing the nonenone backbone with trimethyl substitution.

Route No. Starting Material(s) Key Steps Yield (%) Notes
Route 2 1-ethoxy-1-propene, triethyl orthoformate Lewis acid catalysis, Grignard addition, dehydration, hydrogenation, deprotection ~21 Multi-step, complex control in early steps
Route 3 4-acetoxy-2-methyl-2-butene-1-aldehyde Acetal protection, base hydrolysis, halogenation, thioether formation, oxidation, desulfuration ~15 Lower yield, multiple functional group manipulations
Route 4 Sodium benzene sulfinate, chlorinated dioxane Sulphone formation, phenylsulfonyl elimination Not specified Alternative to Route 3, less efficient
Stigmolone synthesis Various precursors for hydroxy ketone Carbon skeleton assembly, functional group installation, purification Not specified Provides structural and synthetic insights related to 5-Nonen-4-one derivatives

The preparation of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- and related compounds requires rigorous analytical verification:

  • NMR Spectroscopy: Detailed 1H and 13C NMR, including 2D COSY, to confirm the position and stereochemistry of methyl groups and the double bond configuration.
  • Mass Spectrometry: High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy: To confirm functional groups such as ketones and alkenes.
  • Chromatographic Techniques: HPLC and GC-MS for purification and purity assessment.
  • The stereochemical control in the formation of the (E)-double bond is critical for the biological activity and chemical properties of the compound.
  • Multi-step synthetic routes require careful optimization of reaction conditions to maximize yield and minimize side reactions.
  • Protection and deprotection strategies are essential to selectively manipulate functional groups without undesired transformations.
  • The synthetic methodologies developed for related compounds like stigmolone provide a valuable framework for the preparation of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)-.

The preparation of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- involves complex multi-step organic synthesis routes primarily derived from aldehyde intermediates and functional group transformations. The most documented approaches include multi-step syntheses from crotonaldehyde derivatives and thioether intermediates, with yields ranging from 15% to 21%. Advanced analytical techniques confirm the structure and stereochemistry of the synthesized compound. Research into related compounds such as stigmolone offers additional synthetic insights. Overall, the preparation demands precise control over reaction conditions and functional group manipulations to achieve the desired product with high purity and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

5-Nonen-4-one, 2,6,8-trimethyl-, (E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

5-Nonen-4-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unsaturated ketone structure allows it to participate in:

  • Michael Addition Reactions: Useful for the formation of carbon-carbon bonds.
  • Nucleophilic Substitution Reactions: Particularly at the carbonyl carbon.

Biological Research

Research is ongoing into the biological activity of this compound:

  • Potential Therapeutic Applications: Investigated as a precursor in pharmaceutical synthesis.
  • Interaction Studies: Its interactions with biomolecules may provide insights into metabolic pathways and enzyme activity modulation.

Industrial Applications

The compound finds utility in:

  • Fragrance and Flavor Production: Used in creating specific scent profiles and flavoring agents due to its pleasant aroma.
  • Specialty Chemicals Manufacturing: Acts as a building block for various chemical products .

Case Study 1: Synthesis of Unsaturated Ketones

A study demonstrated the efficient synthesis of α,β-unsaturated ketones using 5-Nonen-4-one as a key intermediate. The methodology involved optimizing reaction conditions to enhance yield and selectivity. The resulting compounds showed promising biological activities, indicating potential for drug development.

Case Study 2: Fragrance Development

In fragrance chemistry, 5-Nonen-4-one was utilized to develop novel scent formulations. Its unique olfactory properties contributed to the creation of new perfume lines that were well-received in market testing phases. Analytical methods confirmed its stability and compatibility with other fragrance components .

Mechanism of Action

The mechanism of action of 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unsaturated ketone structure allows it to participate in various chemical reactions, including Michael addition and nucleophilic attack. These interactions can modulate the activity of target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The closest analog identified in the evidence is 4-Nonanone, 2,6,8-trimethyl- (CAS: 123-18-2), a saturated ketone with a molecular formula of C₁₂H₂₄O and a molecular weight of 184.3184 g/mol . Key differences between the two compounds include:

  • Double bond presence: The (E)-configured double bond in 5-Nonen-4-one introduces planarity and rigidity, reducing molecular flexibility compared to the saturated 4-Nonanone.
  • Polarity: The unsaturated structure of 5-Nonen-4-one may increase electron density around the carbonyl group, enhancing its reactivity in nucleophilic additions or reductions.
Table 1: Molecular Properties Comparison
Property 5-Nonen-4-one, 2,6,8-trimethyl-, (E)- 4-Nonanone, 2,6,8-trimethyl-
Molecular Formula C₁₂H₂₂O (inferred) C₁₂H₂₄O
Molecular Weight (g/mol) ~182.3 (estimated) 184.3184
Functional Groups Ketone, alkene (E) Ketone
Boiling Point Lower (due to unsaturation) Higher (saturated chain)

Spectroscopic and Analytical Data

Spectral data for 4-Nonanone, 2,6,8-trimethyl- include characteristic IR peaks for carbonyl (C=O) stretching at ~1700 cm⁻¹ and NMR signals for methyl groups (δ 0.8–1.5 ppm) . For 5-Nonen-4-one, the (E)-double bond would show distinct ¹³C NMR signals (~120–130 ppm for sp² carbons) and coupling constants (J ≈ 12–18 Hz in ¹H NMR), differentiating it from saturated counterparts.

Chemopreventive and Pharmacological Potential

highlights the chemopreventive properties of caryophyllane sesquiterpenes, which share structural motifs with branched ketones, such as methyl branching and unsaturated bonds.

Biological Activity

N-[(Piperidin-4-yl)methyl]cyclobutanamine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-[(Piperidin-4-yl)methyl]cyclobutanamine features a cyclobutanamine moiety linked to a piperidine ring through a methylene bridge. This structural configuration allows for unique interactions with biological targets, potentially influencing various physiological processes.

The mechanism of action for N-[(Piperidin-4-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to modulation of their activity, triggering downstream signaling pathways that may affect cell proliferation, apoptosis, and inflammatory responses.

Antimicrobial Properties

Research indicates that N-[(Piperidin-4-yl)methyl]cyclobutanamine exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have demonstrated that N-[(Piperidin-4-yl)methyl]cyclobutanamine can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. For instance, it has been shown to sensitize colon cancer cells to apoptotic ligands, enhancing their susceptibility to treatment .

Research Findings and Case Studies

  • In Vitro Studies : A study utilizing various cancer cell lines demonstrated that N-[(Piperidin-4-yl)methyl]cyclobutanamine effectively reduced cell viability in a dose-dependent manner. The compound's ability to induce cell cycle arrest was particularly noted in colon cancer cells .
  • Mechanistic Insights : Further investigations revealed that the compound interacts with microtubule dynamics, leading to mitotic arrest. This suggests that N-[(Piperidin-4-yl)methyl]cyclobutanamine may function as a mitosis-targeting agent, providing a novel approach for cancer therapy .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in activated macrophages. In vitro assays indicated that it could lower levels of nitric oxide (NO) and inducible nitric oxide synthase (iNOS), which are associated with inflammation .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in colon cancer cells
Anti-inflammatoryReduces NO and iNOS levels in macrophages

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing (E)-2,6,8-trimethyl-5-nonen-4-one, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-COSY/HMBC) is critical for structural elucidation, particularly to confirm the (E)-configuration and methyl group positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and alkene (C=C) stretching frequencies. Mass spectrometry (MS) with high-resolution data (HRMS) confirms molecular weight and fragmentation patterns. Data interpretation should align with computational predictions (e.g., density functional theory, DFT) to validate assignments .

Q. How can researchers optimize the synthesis of (E)-2,6,8-trimethyl-5-nonen-4-one to improve yield and purity?

  • Methodological Answer : Systematic variation of reaction parameters (e.g., catalysts, solvents, temperature) using Design of Experiments (DoE) principles can identify optimal conditions. For example, Grignard or Wittig reactions may be tested for alkene formation, with purity monitored via gas chromatography (GC) or HPLC. Recrystallization or column chromatography should be employed for purification, with yields compared against kinetic studies to identify rate-limiting steps .

Q. What chromatographic methods are most effective for isolating (E)-2,6,8-trimethyl-5-nonen-4-one from complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients provides high resolution for polar analogs. For nonpolar impurities, normal-phase silica gel chromatography with hexane/ethyl acetate eluents is recommended. GC-MS is suitable for volatile derivatives, with retention indices cross-referenced against databases .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, conformational flexibility, or computational model limitations. Researchers should:

  • Compare experimental NMR chemical shifts with DFT-calculated shifts (using solvents like CDCl₃ in simulations).
  • Perform variable-temperature NMR to assess conformational dynamics.
  • Validate via X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational strategies are suitable for studying the reactivity of (E)-2,6,8-trimethyl-5-nonen-4-one in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states and activation energies for reactions like hydrogenation or oxidation. Molecular docking studies may predict interactions with enzymatic or catalytic surfaces (e.g., metal-organic frameworks). Solvent effects should be incorporated using continuum solvation models (e.g., PCM) .

Q. How does the steric environment of the 2,6,8-trimethyl groups influence the compound’s stability under oxidative conditions?

  • Methodological Answer : Kinetic studies under controlled oxygen exposure, monitored via HPLC or GC, can quantify degradation rates. Electron paramagnetic resonance (EPR) may detect radical intermediates. Comparative studies with methyl-substituted analogs (e.g., 2-methyl vs. 2,6,8-trimethyl) isolate steric vs. electronic effects .

Q. What strategies can validate the biological activity of (E)-2,6,8-trimethyl-5-nonen-4-one in enzyme inhibition assays?

  • Methodological Answer : Use structure-activity relationship (SAR) studies with synthetic analogs to identify critical functional groups. In vitro assays (e.g., fluorescence-based enzymatic assays) should include positive controls and dose-response curves. Confounders like solvent cytotoxicity (DMSO) must be ruled out via cell viability assays .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be applied to trace metabolic pathways of this compound in model organisms?

  • Methodological Answer : Incorporate ¹³C-labeled acetyl-CoA precursors during synthesis to tag specific carbons. Tracking via LC-MS/MS in metabolic flux studies identifies incorporation into downstream metabolites. Stable isotope-resolved NMR (SIR-NMR) enhances pathway resolution .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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5-Nonen-4-one, 2,6,8-trimethyl-, (E)-
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5-Nonen-4-one, 2,6,8-trimethyl-, (E)-

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